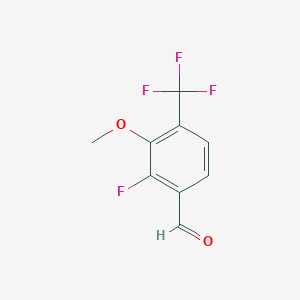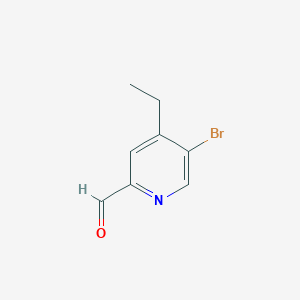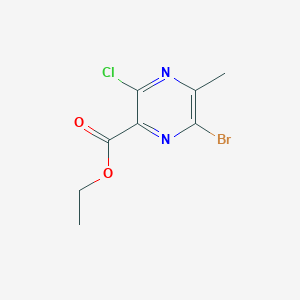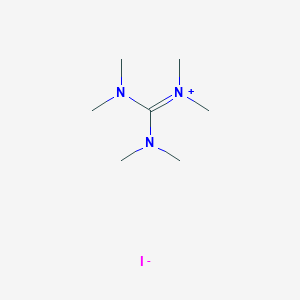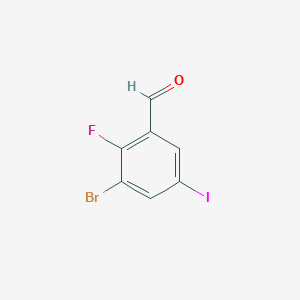
4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C8H3BrF4O2 . It is a derivative of benzoic acid, which is characterized by a bromine atom, a fluorine atom, and a trifluoromethyl group attached to the benzene ring . The compound is typically in the form of a crystal or powder .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 5-position . The InChI code for this compound is 1S/C8H4BrF3O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzoic acid derivatives are generally reactive and can undergo various types of chemical reactions. For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 269.02 . It is typically stored at room temperature .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of fluorinated benzoic acids, including structures similar to 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, involves various complex chemical processes. For instance, the synthesis of difluoronaphthoic acids is achieved through electrophilic fluorination and a series of chemical reactions, demonstrating the intricate methods required for producing such compounds (Tagat et al., 2002).
Molecular Properties : Studies have extensively analyzed the molecular properties of fluorinated benzoic acids. These studies, focusing on electronic and steric properties, provide insights into the molecular behavior of these compounds in different environments (Ghauri et al., 1992).
Crystallographic Studies : X-ray powder diffraction has been used to determine the crystal structures of substituted benzoic acid derivatives, which includes compounds structurally similar to this compound. These studies reveal the intermolecular interactions and molecular geometries of these compounds (Pramanik et al., 2019).
Chemical Reactions and Functionalization
Organometallic Synthesis : Fluorinated benzoic acids play a crucial role in organometallic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, is used as a starting material in various synthetically useful reactions (Porwisiak & Schlosser, 1996).
Amino Acid Synthesis : These compounds are integral in the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic subunits, indicating their significance in developing complex organic molecules (Burger et al., 2006).
Corrosion Inhibition : Specific fluorinated benzoic acid derivatives have been investigated as corrosion inhibitors. Their chemical properties influence the inhibition efficiency on mild steel in acidic media, showcasing their potential in material preservation and industrial applications (Chaitra et al., 2015).
Environmental and Biological Studies
Environmental Tracers : Fluorobenzoate tracers, closely related to this compound, have been evaluated in surface soils for studying water movement. Their transport properties are compared to other conservative tracers like bromide (Jaynes, 1994).
Microbial Degradation Studies : The use of fluorinated compounds helps in detecting aromatic metabolites from certain organic compounds in methanogenic consortia, suggesting the role of fluorinated benzoic acids in understanding microbial degradation pathways (Londry & Fedorak, 1993).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to handle this compound with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
作用機序
Target of Action
Similar compounds have been shown to interact with g protein-coupled receptors . These receptors play a crucial role in transmitting signals from outside the cell to the inside, affecting various physiological processes.
Mode of Action
It’s suggested that the trifluoromethyl and fluoride groups introduced by this compound may improve the agonistic activity of g protein-coupled receptors . This increased potency results from the halogen bonding interaction of the fluorinated groups with proteins .
Biochemical Pathways
Compounds that interact with g protein-coupled receptors can influence a variety of biochemical pathways, including those involved in cell signaling, immune response, and neurotransmission .
Result of Action
The interaction of similar compounds with g protein-coupled receptors can lead to a variety of cellular responses, including changes in cell signaling and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid . These factors can include temperature, pH, and the presence of other molecules in the environment. For instance, the compound should be stored at room temperature for optimal stability .
特性
IUPAC Name |
4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-5-2-6(10)3(7(14)15)1-4(5)8(11,12)13/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVSCPPCAAVTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


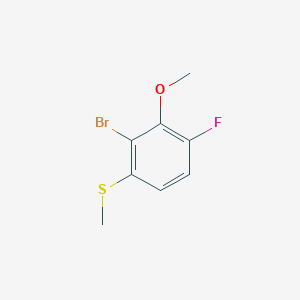

![Bicyclo[1.1.1]pentane-1,3-diol](/img/structure/B6305337.png)
![Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B6305340.png)
